1-Benzothiophene 1-oxide
Overview
Description
1-Benzothiophene 1-oxide is an organosulfur compound with the molecular formula C8H6OS. It is a derivative of benzothiophene, where the sulfur atom is oxidized to form a sulfoxide group.
Preparation Methods
1-Benzothiophene 1-oxide can be synthesized through several methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes and a constant current electrolysis in an undivided electrolytic cell at room temperature. The reaction typically employs Et4NPF6 as the electrolyte and a mixture of HFIP and CH3NO2 as co-solvents .
Another method involves the aryne reaction with alkynyl sulfides. This one-step synthesis allows for the preparation of various benzothiophene derivatives, including this compound, by reacting o-silylaryl triflates with alkynyl sulfides .
Chemical Reactions Analysis
1-Benzothiophene 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Benzothiophene 1-oxide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of 1-Benzothiophene 1-oxide involves its interaction with molecular targets through the sulfoxide group. This group can form hydrogen bonds and coordinate with metal ions, making the compound a versatile ligand in various biochemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or catalytic processes in industrial applications .
Comparison with Similar Compounds
1-Benzothiophene 1-oxide can be compared with other similar compounds, such as:
Benzothiophene: The parent compound without the oxidized sulfur atom.
Benzothiophene 1,1-dioxide: A further oxidized derivative with two oxygen atoms bonded to the sulfur.
Thiophene: A simpler sulfur-containing heterocycle without the benzene ring.
The uniqueness of this compound lies in its intermediate oxidation state, which provides a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-benzothiophene 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBBBGXDQQURHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CS2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40875779 | |
Record name | Benzo[b]thiophenesulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40875779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51500-42-6 | |
Record name | Benzo(b)thiophene, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051500426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51500-42-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[b]thiophenesulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40875779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reactivity of lithium 2,3-dihydro-1-benzothiophene-1-oxide with aldehydes and imines?
A1: The research paper [] investigates the reactivity of lithium 2,3-dihydro-1-benzothiophene-1-oxide, a derivative of 1-benzothiophene 1-oxide, with aldehydes and imines. This reaction is significant because it offers a potential synthetic route for creating new molecules containing the this compound scaffold. Understanding the reactivity and reaction mechanisms associated with this compound can be valuable for developing new synthetic methodologies in organic chemistry.
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